2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling microwave-assisted synthesis protodeboronation

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-74-4, synonym: 3-bromomethylphenylboronic acid pinacol ester) is a bifunctional arylboronate building block that integrates a benzylic bromide for nucleophilic substitution (SN2) with a pinacol-protected boronic ester for Suzuki-Miyaura (SM) cross-coupling. The pinacol ester imparts improved bench stability, ease of purification, and direct compatibility with SM conditions compared to the free boronic acid.

Molecular Formula C13H18BBrO2
Molecular Weight 297 g/mol
CAS No. 214360-74-4
Cat. No. B1271541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS214360-74-4
Molecular FormulaC13H18BBrO2
Molecular Weight297 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr
InChIInChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3
InChIKeyWUIYGXGXVOHAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-74-4): A Bifunctional Meta-Substituted Pinacol Boronate for Suzuki-Miyaura and SN2 Library Synthesis


2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-74-4, synonym: 3-bromomethylphenylboronic acid pinacol ester) is a bifunctional arylboronate building block that integrates a benzylic bromide for nucleophilic substitution (SN2) with a pinacol-protected boronic ester for Suzuki-Miyaura (SM) cross-coupling [1]. The pinacol ester imparts improved bench stability, ease of purification, and direct compatibility with SM conditions compared to the free boronic acid [1]. The meta-substitution pattern positions the bromomethyl group distal to the boron center, minimizing steric interference during palladium-catalyzed coupling while retaining reactivity toward N-, S-, and O-nucleophiles [1].

Why the meta-Bromomethyl Pinacol Boronate Cannot Be Interchanged with ortho Isomers, Free Boronic Acids, or Neopentyl Glycol Esters Without Consequences in Coupling Yield and Process Robustness


Although in-class (bromomethyl)phenylboronates share the same nominal functional groups, their performance in both SN2 diversification and Suzuki-Miyaura coupling is governed by regiochemical position (ortho vs. meta vs. para) and the nature of the boronic protecting group [1]. In a direct comparative study, ortho-substituted pinacol boronates consistently gave lower SM coupling yields and were prone to protodeboronation under standard microwave conditions, whereas meta- and para-substituted analogs afforded good to excellent yields [1]. Replacing the pinacol ester with the free boronic acid introduces handling challenges (boroxine formation, lower organic solubility) and complicates reaction stoichiometry control [2]. The neopentyl glycol ester, while more reactive in certain ate-complex pathways, is less widely validated in parallel library synthesis and may exhibit reduced stability during chromatographic purification relative to the pinacol ester [3].

Quantitative Differentiation Evidence for 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-74-4) Versus Ortho and Para Isomers, Free Acid, and Neopentyl Glycol Ester


Suzuki-Miyaura Coupling Efficiency: meta vs. ortho Isomer Under Microwave Conditions

In a controlled head-to-head study using identical microwave SM conditions (Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 140 °C), the meta-substituted pinacol boronate (CAS 214360-74-4) and its para analog consistently delivered good to excellent biaryl coupling yields, whereas the ortho-substituted isomer gave substantially lower yields and was prone to protodeboronation [1]. The paper explicitly states that the standardized SM conditions 'do not appear to be appropriate for either S- or ortho-substituted arylboronic acid pinacol ester coupling' [1], marking a clear operational boundary.

Suzuki-Miyaura coupling microwave-assisted synthesis protodeboronation

Protodeboronation Susceptibility: meta vs. ortho and S-Substituted Boronates

The Spencer et al. study documents that ortho-substituted arylboronic acid pinacol esters and S-linked derivatives are particularly susceptible to protodeboronation under SM conditions, whereas meta- and para-substituted ArBPin derivatives are robust coupling partners [1]. The authors note that for ortho-substituted cases, 'protodeboronation products, starting materials, or both were observed' instead of desired biaryl products [1]. This differential stability is attributed to reduced steric congestion around the C–B bond in the meta isomer, facilitating productive transmetalation.

protodeboronation boronate stability Suzuki side reactions

Solid-State Handling and Purity: Pinacol Ester vs. Free Boronic Acid

The target compound is commercially available as a well-defined crystalline solid with a melting point of 89–91 °C and a purity specification of ≥98% (GC/HPLC) . In contrast, the corresponding free boronic acid, 3-(bromomethyl)phenylboronic acid (CAS 51323-43-4), exhibits a significantly higher melting point of 209–211 °C, which is characteristic of boroxine (anhydride) formation that complicates accurate stoichiometry [1]. Pinacol esterification locks the boron center in a monomeric, non-hygroscopic form, eliminating the equilibrium between free acid and boroxine that plagues boronic acid handling [2].

boronic acid stability pinacol ester boroxine formation

Ate-Complex Reactivity: Neopentyl Glycol Ester vs. Pinacol Ester in Boron-ate-Mediated Transformations

Studies on boron ate-complex reactivity reveal that neopentyl glycol esters of arylboronic acids are approximately 10^4 times more reactive toward nucleophilic addition and subsequent 1,2-metallate rearrangement than the corresponding pinacol esters [1]. This enhanced reactivity arises from reduced steric hindrance at the boron center in the neopentyl glycol ester [1]. While advantageous for specific homologation or Matteson-type chemistry, this heightened reactivity can be detrimental in multi-step sequences where the boronate must survive orthogonal transformations; the pinacol ester provides a kinetically more robust protecting group that better tolerates intermediate reaction conditions [1][2].

boron ate-complex nucleophilic reactivity 1,2-metallate rearrangement

Evidence-Backed Procurement Scenarios for 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-74-4)


Parallel Library Synthesis of Biaryls via Sequential SN2 Diversification and Microwave Suzuki-Miyaura Coupling

The Spencer et al. study specifically validates the meta-substituted pinacol boronate as the preferred isomer for constructing biaryl libraries via a two-step sequence: (i) microwave-mediated SN2 reaction with amines, thiols, or alkoxides at the benzylic bromide, followed by (ii) microwave SM coupling with aryl bromides [1]. The meta isomer's compatibility with both steps was experimentally demonstrated, whereas ortho-substituted analogs failed at the SM stage [1]. This scenario is directly relevant to medicinal chemistry groups synthesizing biphenyl-based inhibitors (e.g., valsartan analogs, GPCR ligands).

Synthesis of Valsartan and Sartan-Class Intermediates Requiring a Valine-Derived Boronate Building Block

The compound served as a key intermediate (via amine substitution to form 7{3,7,1}) for a convergent valsartan synthesis, coupling successfully with both bromobenzene and 2-bromobenzonitrile under microwave SM conditions [1]. This application demonstrates functional tolerance of the valine ester moiety and the benzylic amine linkage through the SM step, validating the meta-pinacol boronate's suitability for pharmaceutical intermediate manufacturing [1].

Multi-Step Synthesis Requiring Boronate Survival Through Orthogonal Transformations Before Cross-Coupling

The pinacol ester's superior kinetic stability compared to neopentyl glycol esters (~10^4-fold lower ate-complex reactivity) makes it the more prudent choice when the synthetic route demands that the boronate functionality survive intermediate steps—such as amide couplings, reductive aminations, or protecting group manipulations—before the final SM reaction [4][5]. This is supported by the compound's use in a multi-step sequence (SN2 → ester hydrolysis → amide coupling → SM coupling) without reported boronate degradation [1].

Solid-Phase or Supported-Reagent Parallel Synthesis Where Accurate Stoichiometric Loading Is Critical

The compound's well-defined crystalline solid form (mp 89–91 °C, ≥98% purity) and absence of boroxine equilibria eliminate the stoichiometry uncertainties associated with free boronic acids [2]. This is particularly important in automated parallel synthesis platforms where pre-weighed reagent cartridges are used and excess reagent cannot be easily titrated, directly impacting yield reproducibility across library members [3].

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